2-(2,4-Difluorophenyl)-1-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one
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Overview
Description
2-(2,4-Difluorophenyl)-1-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one is a complex organic compound that features a difluorophenyl group, a piperidine ring, and a methylpyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Difluorophenyl)-1-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one typically involves multiple steps, starting with the preparation of the core structures followed by their functionalization. Common synthetic routes include:
Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Difluorophenyl Group: This step often involves the use of halogenation reactions, where fluorine atoms are introduced to the phenyl ring.
Attachment of the Methylpyridine Moiety: This can be done through nucleophilic substitution reactions, where the methylpyridine group is attached to the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Difluorophenyl)-1-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce alcohols.
Scientific Research Applications
2-(2,4-Difluorophenyl)-1-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders.
Material Science: The compound’s unique structural properties make it a candidate for use in the synthesis of advanced materials.
Biological Research: It is used in studies exploring its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism by which 2-(2,4-Difluorophenyl)-1-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Difluorophenyl)-1-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one: shares similarities with other compounds featuring difluorophenyl and piperidine groups.
This compound: is unique due to its specific combination of functional groups and structural configuration.
Uniqueness
The uniqueness of this compound lies in its potential for diverse applications and its ability to undergo various chemical reactions, making it a versatile compound in scientific research.
Properties
IUPAC Name |
2-(2,4-difluorophenyl)-1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F2N2O2/c1-14-4-2-6-19(23-14)26-13-15-5-3-9-24(12-15)20(25)10-16-7-8-17(21)11-18(16)22/h2,4,6-8,11,15H,3,5,9-10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRXBYXKYMLINET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OCC2CCCN(C2)C(=O)CC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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